molecular formula C19H19N3O2 B14091386 N-(2,5-dimethylphenyl)-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide

N-(2,5-dimethylphenyl)-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B14091386
M. Wt: 321.4 g/mol
InChI Key: PIBODLSHIGXVRS-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with dimethylphenyl and hydroxy-methylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted phenyl hydrazines and appropriate carboxylic acid derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-(2,5-dimethylphenyl)-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethylphenyl)-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide
  • N-(2,5-dimethylphenyl)-5-(4-methylphenyl)-1H-pyrazole-3-carboxamide
  • N-(2,5-dimethylphenyl)-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxylic acid

Uniqueness

N-(2,5-dimethylphenyl)-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-3-(2-hydroxy-4-methylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H19N3O2/c1-11-4-6-13(3)15(8-11)20-19(24)17-10-16(21-22-17)14-7-5-12(2)9-18(14)23/h4-10,23H,1-3H3,(H,20,24)(H,21,22)

InChI Key

PIBODLSHIGXVRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=NN2)C3=C(C=C(C=C3)C)O

Origin of Product

United States

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